molecular formula C25H20FNO2 B5793170 N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide

N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide

Cat. No.: B5793170
M. Wt: 385.4 g/mol
InChI Key: RRTDWFSOXMFKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide, also known as FNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNB is a benzamide derivative that has been synthesized through various methods and has demonstrated promising results in several studies.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide involves its binding to specific receptors or enzymes in the body. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in many cancers. In inflammation research, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins that contribute to inflammation. In neurological disorder research, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation research, this compound has been shown to reduce cytokine production and inhibit the NF-κB pathway, resulting in reduced inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide has several advantages for lab experiments, including its easy synthesis and purification, its specificity for certain receptors or enzymes, and its potential therapeutic applications. However, this compound also has limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

There are several future directions for N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide research, including its potential use in combination with other therapies for cancer, inflammation, and neurological disorders, its optimization for improved pharmacokinetics and pharmacodynamics, and its exploration in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide involves several steps, including the reaction of 4-fluorobenzylamine with 3-(2-naphthyloxy)methylbenzoic acid, followed by the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography.

Scientific Research Applications

N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has demonstrated anti-inflammatory effects by reducing cytokine production and inhibiting the NF-κB pathway. In neurological disorder research, this compound has been shown to improve cognitive function and reduce oxidative stress.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(naphthalen-2-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO2/c26-23-11-8-18(9-12-23)16-27-25(28)22-7-3-4-19(14-22)17-29-24-13-10-20-5-1-2-6-21(20)15-24/h1-15H,16-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTDWFSOXMFKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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